4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

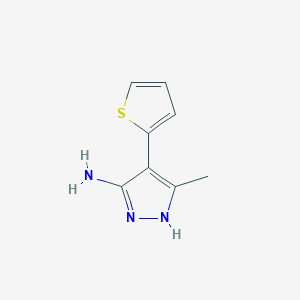

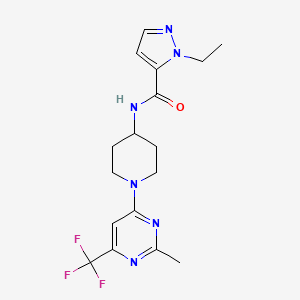

“4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” is a chemical compound. It contains a benzamide group, a phenylpiperazine group, and a butoxy group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.

Molecular Structure Analysis

The molecular structure of this compound would include a benzamide core, with a butoxy group attached to one carbon, and a phenylpiperazine group attached via a sulfonyl linkage .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide, phenylpiperazine, and butoxy groups. Each of these groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and phenylpiperazine groups could potentially make this compound relatively polar .Scientific Research Applications

Selective Detection and Live Cell Imaging

A study by Ravichandiran et al. (2019) designed a phenoxazine-based fluorescence chemosensor, 4PB, that selectively detects Ba2+ ions over other alkaline metal ions. This chemosensor exhibited high selectivity and sensitivity with a detection limit of 0.282 µM and a binding constant of 1.0 X 10^6 M^-1. The detection mechanism was confirmed through intramolecular charge transfer (ICT), supported by DFT studies. Live cell imaging in MCF-7 cells demonstrated the chemosensor's capability for specific Ba2+ detection in living cells, highlighting its potential for biological applications (Ravichandiran et al., 2019).

Novel Synthesis Methods

Pourghasemi Lati et al. (2018) synthesized 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles through a novel method, showcasing the compound's versatility in synthesis applications. These nanoparticles exhibited excellent catalytic activity in the preparation of benzothiazolylamino phenylmethyl-2-naphthols, demonstrating a potential use in organic synthesis and pharmaceutical manufacturing (Pourghasemi Lati et al., 2018).

Anticancer Evaluation

Another study by Ravichandiran et al. (2019) synthesized and evaluated the anticancer activity of phenylaminosulfanyl-1,4-naphthoquinone derivatives. These compounds showed potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF-7, with low toxicity in normal human kidney HEK293 cells. Compounds induced apoptosis and arrested the cell cycle at the G1 phase, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Novel Drug Discovery

Research by Nimbalkar et al. (2018) focused on the synthesis of novel derivatives for anti-tubercular scaffolds, indicating the compound's utility in developing new therapeutic agents. The synthesized compounds exhibited promising in vitro anti-tubercular activity and were non-cytotoxic to human cancer cell lines, highlighting their potential in drug discovery and development (Nimbalkar et al., 2018).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-butoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c1-2-3-18-30-22-11-9-20(10-12-22)23(27)24-13-19-31(28,29)26-16-14-25(15-17-26)21-7-5-4-6-8-21/h4-12H,2-3,13-19H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXBLAIRNDZMTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2892211.png)

![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)

![N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2892216.png)

![4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892227.png)

![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2892231.png)